molecular formula C14H15NO3S B300649 5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B300649
M. Wt: 277.34 g/mol
InChI Key: AFCIKPDGHNLMNQ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure features a thiazolidine ring fused with a benzylidene moiety, which is further substituted with a butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-butoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented. similar compounds in the thiazolidinedione class are known to interact with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

    Ciglitazone: A compound with similar structural features and biological activities.

Uniqueness

5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H15NO3S/c1-2-3-8-18-11-6-4-10(5-7-11)9-12-13(16)15-14(17)19-12/h4-7,9H,2-3,8H2,1H3,(H,15,16,17)/b12-9-

InChI Key

AFCIKPDGHNLMNQ-XFXZXTDPSA-N

SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.